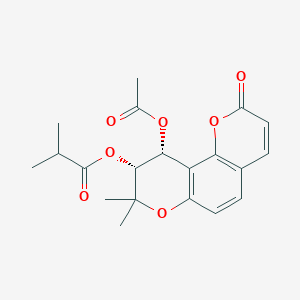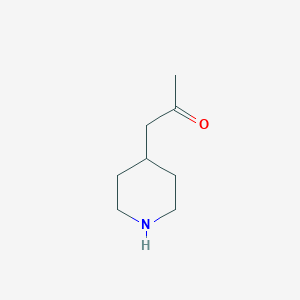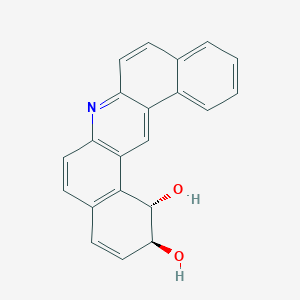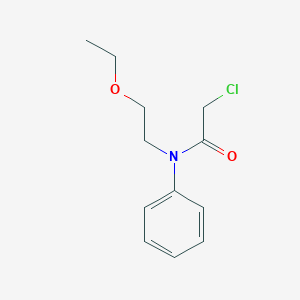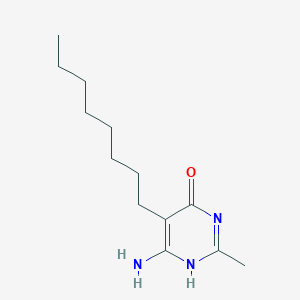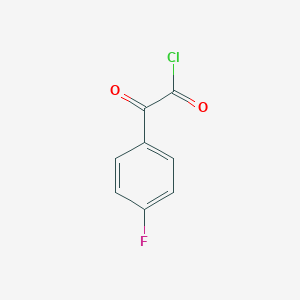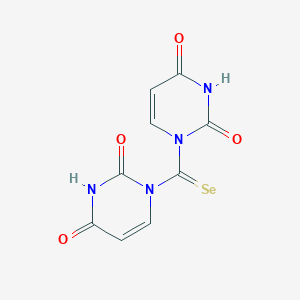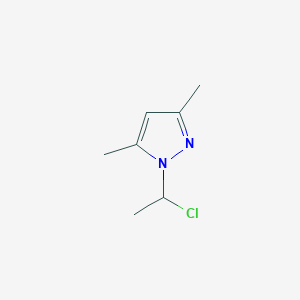
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole, also known as CDMP, is a pyrazole derivative that has been widely used in scientific research. It is a synthetic compound that has shown promising results in various applications, including cancer therapy, neuroprotection, and insect control.
Mechanism Of Action
The exact mechanism of action of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it is believed to act through the modulation of various signaling pathways. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in the regulation of cell survival and apoptosis. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and survival.
Biochemical And Physiological Effects
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to reduce oxidative stress and inflammation in the brain, which are associated with various neurological disorders. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to disrupt the nervous system of insects by inhibiting acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its high purity and stability. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole can be easily synthesized and purified, making it a reliable compound for scientific research. However, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the research on 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an insecticide for agricultural applications. Furthermore, the development of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with 1-chloroethane in the presence of a base. The reaction proceeds through the substitution of the hydrogen atom of the pyrazole ring by the chloroethyl group, resulting in the formation of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. The purity of the compound can be enhanced by recrystallization and column chromatography.
Scientific Research Applications
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been investigated as a potential insecticide due to its ability to disrupt the nervous system of insects.
properties
CAS RN |
102864-89-1 |
|---|---|
Product Name |
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
1-(1-chloroethyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-5-4-6(2)10(9-5)7(3)8/h4,7H,1-3H3 |
InChI Key |
TVIZXANAFHGZQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(C)Cl)C |
Canonical SMILES |
CC1=CC(=NN1C(C)Cl)C |
synonyms |
1H-Pyrazole, 1-(1-chloroethyl)-3,5-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




